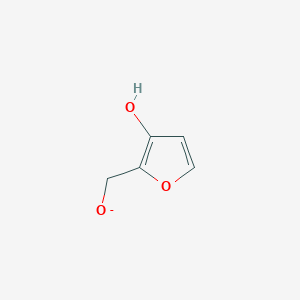

(3-Hydroxyfuran-2-yl)methanolate

Description

The compound “(3-Hydroxyfuran-2-yl)methanolate” is an organic anion derived from (3-hydroxyfuran-2-yl)methanol through deprotonation of the hydroxyl group. Its structure consists of a furan ring substituted with a hydroxymethyl group at the 2-position and a hydroxyl group at the 3-position.

Properties

CAS No. |

64422-75-9 |

|---|---|

Molecular Formula |

C5H5O3- |

Molecular Weight |

113.09 g/mol |

IUPAC Name |

(3-hydroxyfuran-2-yl)methanolate |

InChI |

InChI=1S/C5H5O3/c6-3-5-4(7)1-2-8-5/h1-2,7H,3H2/q-1 |

InChI Key |

YYOJAULUABXCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1O)C[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyfuran-2-yl)methanolate typically involves the hydroxylation of furan derivatives. One common method is the reaction of furan with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position . Another approach involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans, which can then be selectively hydroxylated .

Industrial Production Methods: Industrial production of (3-Hydroxyfuran-2-yl)methanolate may involve large-scale hydroxylation processes using environmentally friendly reagents and catalysts. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyfuran-2-yl)methanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furanones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as alkyl groups.

Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, molecular oxygen, and peracids are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride and alkylating agents like alkyl halides are used for substitution reactions.

Major Products:

Oxidation Products: Furanones and carboxylic acids.

Reduction Products: Alkyl-substituted furans.

Substitution Products: Halogenated and alkylated furans.

Scientific Research Applications

(3-Hydroxyfuran-2-yl)methanolate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxyfuran-2-yl)methanolate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological macromolecules. The compound can modulate enzymatic activities and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the hypothetical properties and reactivity of “(3-Hydroxyfuran-2-yl)methanolate.” Below is a comparison with analogous furan-based and hydroxymethyl-substituted compounds.

Table 1: Key Properties of Related Compounds

Key Observations:

Sodium Methanolate: Unlike “(3-Hydroxyfuran-2-yl)methanolate,” sodium methanolate (CH₃O⁻Na⁺) is a simple alkoxide base widely used in reactions such as the methoxylation of thienopyrimidines .

Thienopyrimidine Derivatives: The provided evidence highlights the use of sodium methanolate in synthesizing methoxy-substituted thienopyrimidines. By analogy, “(3-Hydroxyfuran-2-yl)methanolate” could act as a nucleophile in similar reactions, but its bifunctional hydroxyl groups might complicate reactivity.

Furan-2-ylmethanol: This simpler analog lacks the C3 hydroxyl group, which likely reduces its acidity and coordination ability compared to “(3-Hydroxyfuran-2-yl)methanolate.”

Research Findings and Limitations

- Its synthesis would likely require protection/deprotection strategies to manage multiple hydroxyl groups.

- Comparison Gap: Existing data focus on sodium methanolate and thienopyrimidines, leaving furan-based methanolates underexplored.

Q & A

Q. What analytical challenges arise in detecting degradation products in environmental or biological matrices?

- Methodological Answer : Degradation products (e.g., furan dialdehydes or hydroxymethyl derivatives) may co-elute with matrix components in environmental samples. Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery, while tandem mass spectrometry (MS/MS) enhances specificity. Isotope dilution using ¹³C-labeled internal standards corrects for matrix effects in biological fluids .

Data Contradiction Analysis

- Example : Discrepancies in reported biological activity (e.g., antimicrobial potency) may arise from differences in assay conditions (pH, microbial strain variability) or compound purity. Resolving contradictions requires interlaboratory validation using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.